molecular formula C9H10F3NO B12963767 4-Ethyl-2-(trifluoromethoxy)aniline

4-Ethyl-2-(trifluoromethoxy)aniline

Cat. No.: B12963767
M. Wt: 205.18 g/mol
InChI Key: UFUHWDCBGNIWOS-UHFFFAOYSA-N
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Description

4-Ethyl-2-(trifluoromethoxy)aniline is an organic compound that features both an ethyl group and a trifluoromethoxy group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

For example, treating methyl 4-(N-hydroxyacetamido)benzoate with the Togni reagent II in the presence of cesium carbonate in chloroform at room temperature can yield the desired trifluoromethoxylated product .

Industrial Production Methods

Industrial production of 4-Ethyl-2-(trifluoromethoxy)aniline may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This could include continuous flow processes and the use of more robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other strong nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-Ethyl-2-(trifluoromethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an ethyl group and a trifluoromethoxy group, which can confer distinct chemical and biological properties. This combination can enhance the compound’s stability, lipophilicity, and overall reactivity, making it valuable for various applications.

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

4-ethyl-2-(trifluoromethoxy)aniline

InChI

InChI=1S/C9H10F3NO/c1-2-6-3-4-7(13)8(5-6)14-9(10,11)12/h3-5H,2,13H2,1H3

InChI Key

UFUHWDCBGNIWOS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)N)OC(F)(F)F

Origin of Product

United States

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